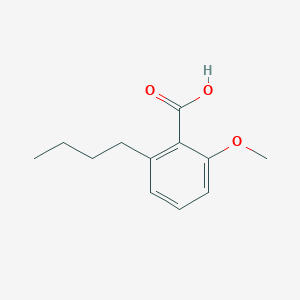

2-Butyl-6-methoxybenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

72216-31-0 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-butyl-6-methoxybenzoic acid |

InChI |

InChI=1S/C12H16O3/c1-3-4-6-9-7-5-8-10(15-2)11(9)12(13)14/h5,7-8H,3-4,6H2,1-2H3,(H,13,14) |

InChI Key |

DNJBBPXAPYDPPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=CC=C1)OC)C(=O)O |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity of Ortho Substituted Benzoic Acids

Steric and Electronic Effects of ortho-Substituents on Carboxylic Acid Reactivity

The "ortho-effect" is a well-documented phenomenon in organic chemistry, describing the unique influence of ortho-substituents on the reactivity of an aromatic side chain, which is often a combination of steric and electronic factors that is not observed with meta and para isomers. researchgate.netresearchgate.net For 2-Butyl-6-methoxybenzoic acid, both the butyl and methoxy (B1213986) groups contribute to these effects.

Electronic Effects: Substituents on a benzene (B151609) ring can either donate or withdraw electron density, which in turn affects the acidity of the carboxylic acid. ncert.nic.inlibretexts.org

Butyl Group: As an alkyl group, the n-butyl group is weakly electron-donating through an inductive effect. This effect tends to destabilize the resulting carboxylate anion, thereby decreasing the acidity of the carboxylic acid. libretexts.org

Steric Effects: Steric hindrance is a major factor for di-ortho-substituted benzoic acids.

The bulky butyl and methoxy groups can physically impede the approach of reagents to the carboxylic acid functional group. ncert.nic.in

These groups can also force the carboxylic acid group to twist out of the plane of the benzene ring. This "steric inhibition of resonance" disrupts the π-system conjugation between the carboxyl group and the aromatic ring. researchgate.net This disruption can have a complex impact on acidity. While it reduces resonance stabilization of the neutral acid, it can also decrease the destabilizing resonance-donation from the methoxy group to the carboxylate anion.

Studies on the acidity of various 2-substituted benzoic acids show that the ortho-effect is a complex interplay of these factors and often does not follow the simple trends observed for meta and para isomers. researchgate.netresearchgate.netlibretexts.org For instance, DFT calculations have shown that for some ortho-substituted benzoic acids, the steric hindrance exists in both the acid and its anion, which can partially cancel out the effect on acidity. researchgate.net

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

The rate of reactions, such as esterification or reactions with nucleophiles, is highly sensitive to the steric and electronic environment around the carboxyl group.

Esterification: The esterification of benzoic acids is a classic example where ortho-substituents dramatically decrease the reaction rate due to steric hindrance, which prevents the alcohol from easily accessing the carboxylic acid's carbonyl carbon.

Proton Transfer: Kinetic studies of proton transfer from ortho-substituted benzoic acids to a base in apolar aprotic solvents have shown that the forward rate constant is a sensitive parameter for the ortho-effect. acs.org

A kinetic study on the reaction of ortho-substituted benzoic acids with phenacyl bromide found that electron-releasing groups accelerate the reaction, while electron-withdrawing groups retard it. asianpubs.org However, the study also noted that common correlation equations like the Hammett equation often fail for ortho-isomers, highlighting the complexity of the ortho-effect. researchgate.netasianpubs.org The rate data did not show a significant correlation with Taft's polar or steric substituent constants, suggesting that resonance effects were more important for that particular reaction series. asianpubs.org

Table 1: Comparison of Activation Parameters for the Reaction of Substituted Benzoates This table presents hypothetical data to illustrate how activation parameters might differ for benzoic acids with different substitution patterns in a given reaction.

| Substituent | Activation Energy (Ea, kJ/mol) | Enthalpy of Activation (ΔH‡, kJ/mol) | Entropy of Activation (ΔS‡, J/mol·K) |

| H | 55.0 | 52.5 | -110 |

| p-Methoxy | 58.2 | 55.7 | -105 |

| o-Methoxy | 65.4 | 62.9 | -125 |

| 2-Butyl-6-methoxy | 72.1 | 69.6 | -140 |

Note: This data is illustrative and not from a specific experimental study on this compound.

Ligand Design and Catalyst Development for Selective Functionalization

The carboxylic acid group is a versatile directing group in transition-metal-catalyzed C-H bond functionalization reactions. acs.orgwiley.comscispace.com The carboxylate can coordinate to a metal center, positioning it to activate a nearby C-H bond, typically at the ortho position.

For a di-ortho-substituted compound like this compound, the existing substituents block the positions typically activated by carboxylate-directed catalysis. However, this class of compounds can be valuable in other catalytic contexts:

As Substrates for meta-Functionalization: The steric bulk at the ortho positions can be exploited to direct C-H functionalization to the less hindered meta-positions. While challenging, methods are being developed for the meta-C–H olefination of benzoic acids using specialized ligand and catalyst systems. scispace.comnih.gov In some cases, steric repulsion from ortho-substituents was found to initially lower reaction yields, requiring further optimization of the catalytic system. nih.gov

As Ligands Themselves: While less common for this specific molecule, benzoic acid derivatives can serve as ligands for transition metal catalysts. The electronic properties and steric profile imparted by the butyl and methoxy groups could be used to tune the reactivity and selectivity of a metal catalyst in various transformations, such as cross-coupling reactions. chemscene.com For example, different substituted benzoic acids have been used as additives in palladium-catalyzed reactions. dicp.ac.cn

Catalyst systems for the functionalization of benzoic acids are an active area of research. Palladium, rhodium, iridium, and manganese catalysts have all been employed for various transformations directed by the carboxylic acid group. acs.orgwiley.comd-nb.infoacs.org The development of these catalysts often involves screening different ligands and reaction conditions to achieve high selectivity and yield, especially when dealing with sterically demanding substrates. wiley.comnih.gov

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the mechanisms of reactions involving complex molecules like this compound. acs.orgacs.orgresearchgate.net These studies allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway.

For reactions involving ortho-substituted benzoic acids, computational studies have been crucial in deconvoluting the various contributing effects:

Conformational Analysis: DFT can determine the most stable conformation of the molecule, including the dihedral angle of the carboxyl group relative to the benzene ring, which is influenced by the ortho substituents. For ortho-methoxybenzoic acid, calculations have revealed the presence of an intramolecular hydrogen bond, which affects its acidity. researchgate.net

Reaction Mechanisms: In catalytic cycles, DFT can elucidate the step-by-step mechanism. For instance, in palladium-catalyzed C-H functionalization, calculations can model the initial coordination of the benzoic acid, the C-H activation step (which is often the rate-limiting step), and the final reductive elimination that forms the product. acs.orgacs.org

Pathway Selection: When multiple reaction pathways are possible, DFT calculations can predict which one is more favorable by comparing their activation energy barriers. In a rhodium-catalyzed cascade reaction of benzoic acids, a DFT study predicted that a concerted 1,2-aryl shift pathway was energetically favored over a stepwise metal-carbene formation pathway. acs.orgrsc.org

Table 2: Calculated Energy Barriers for a Hypothetical Reaction Step This table provides illustrative DFT-calculated energy data for a key mechanistic step, such as C-H activation, for different benzoic acid isomers.

| Substrate | Ground State Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Barrier (ΔG‡, kcal/mol) |

| Benzoic Acid | 0.0 | 25.0 | 25.0 |

| 4-Methoxybenzoic Acid | -1.5 | 24.1 | 25.6 |

| 2-Methoxybenzoic Acid | +4.5 | 27.6 | 23.1 |

| This compound | +6.8 | 31.5 | 24.7 |

Note: This data is illustrative, based on principles from computational studies, and does not represent a specific published calculation for all listed compounds in a single reaction. acs.org

Advanced Spectroscopic and Computational Characterization of 2 Butyl 6 Methoxybenzoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. Techniques such as NMR, HRMS, and vibrational spectroscopy each provide unique and complementary pieces of information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Butyl-6-methoxybenzoic acid, a suite of 1D and 2D NMR experiments would be employed for full structural assignment.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their chemical environments. Distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the n-butyl chain (triplet for the terminal methyl, multiplets for the methylene (B1212753) groups). The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift. rasayanjournal.co.in

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Signals would correspond to the carboxyl carbon, the aromatic carbons (including two quaternary carbons bonded to the substituents and the carboxyl group), the methoxy carbon, and the four distinct carbons of the butyl group. tandfonline.comrsc.org

2D NMR Techniques: Advanced 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the substitution pattern. ipb.pt

COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, which would be used to trace the connectivity within the butyl chain and among adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for confirming the placement of the substituents, for instance, by showing a correlation from the methoxy protons to the C6 carbon and from the protons on the first methylene of the butyl group to the C2 carbon of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, helping to determine the preferred conformation of the butyl chain relative to the plane of the benzene (B151609) ring. ipb.pt

| Position/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | ~11-13 (broad s) | ~170-172 | Carboxylic acid proton and carbon. |

| Ar-H (3, 4, 5) | ~6.8-7.5 (m) | ~110-135 | Aromatic protons and carbons. |

| -OCH₃ | ~3.8 (s) | ~56 | Methoxy group protons and carbon. tandfonline.com |

| Butyl-CH₂ (α) | ~2.7 (t) | ~35 | Methylene group adjacent to the ring. |

| Butyl-CH₂ (β) | ~1.6 (m) | ~31 | Methylene group. |

| Butyl-CH₂ (γ) | ~1.4 (m) | ~23 | Methylene group. |

| Butyl-CH₃ (δ) | ~0.9 (t) | ~14 | Terminal methyl group. |

| Ar-C (1, 2, 6) | - | ~125-160 | Substituted quaternary aromatic carbons. |

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass with extremely high accuracy. sciex.com For this compound (C12H16O3), HRMS would confirm its molecular weight and elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. copernicus.org

The calculated monoisotopic mass is 208.10994 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide an experimental mass value within a few parts per million (ppm) of this theoretical value.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. nih.gov Key expected fragmentation pathways for this compound would include:

Loss of the butyl radical (C4H9•), a common fragmentation for alkylbenzenes.

Loss of a water molecule (H₂O) from the carboxylic acid.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxyl group.

Cleavage of the methoxy group (•OCH₃ or CH₂O). nih.gov

| Fragment Ion Formula | Proposed Loss | Calculated m/z |

|---|---|---|

| [C₁₂H₁₆O₃]⁺ | Molecular Ion (M⁺) | 208.1099 |

| [C₈H₇O₃]⁺ | Loss of •C₄H₉ | 151.0395 |

| [C₁₂H₁₅O₂]⁺ | Loss of •OH | 191.1072 |

| [C₁₁H₁₅O]⁺ | Loss of •COOH | 163.1123 |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum would show strong, characteristic absorptions for the key functional groups. A very broad band from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. rasayanjournal.co.in A sharp, intense peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The C-O stretching vibrations of the acid and ether groups would appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching bands are found near 1600 cm⁻¹, and C-H stretching from both the aromatic ring and the alkyl chain appear around 2850-3100 cm⁻¹. mdpi.com

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" mode, often give a strong Raman signal. The C=C and C-H stretching vibrations are also readily observed. uliege.be The carbonyl (C=O) stretch is typically weaker in the Raman spectrum compared to FT-IR, while non-polar bonds provide stronger signals.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Strong, Broad | Weak |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | Strong |

| C-H stretch (Alkyl) | 2850 - 2960 | Strong | Strong |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong | Medium |

| C=C stretch (Aromatic) | 1580 - 1610 | Medium-Strong | Strong |

| C-O stretch (Acid and Ether) | 1210 - 1320 | Strong | Medium |

While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. ugr.es If suitable crystals could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and torsional angles. nih.gov

A key structural feature expected to be confirmed by X-ray crystallography is the formation of a centrosymmetric hydrogen-bonded dimer in the crystal lattice, a common motif for carboxylic acids. intelcentru.romdpi.com This analysis would also reveal the exact conformation of the butyl chain and the orientation of the methoxy group relative to the benzene ring, providing insight into steric interactions and crystal packing forces.

Computational Chemistry and Molecular Modeling

Computational methods complement experimental data by providing theoretical insights into molecular structure and properties. These models can predict geometries, energies, and electronic characteristics that are difficult to measure directly. cnr.it

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the electronic structure and geometry of molecules. researchgate.net For this compound, a DFT calculation, commonly using the B3LYP functional with a basis set such as 6-31G(d,p), would be performed to find the molecule's lowest energy (most stable) conformation. intelcentru.ro

This geometry optimization provides theoretical values for bond lengths, bond angles, and dihedral angles. cnr.it The results can be compared with experimental data (if available from crystallography) to validate the computational model. Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of chemical reactivity. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can also be calculated to estimate the molecule's electronic properties and reactivity. researchgate.net

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length (Carboxyl) | ~1.21 Å |

| C-O Bond Length (Carboxyl) | ~1.35 Å |

| C-C Bond Length (Aromatic) | ~1.40 Å |

| C-O Bond Length (Methoxy) | ~1.37 Å |

| O-C-C Bond Angle (Carboxyl) | ~115° |

| C-C-O Bond Angle (Methoxy) | ~117° |

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations are indispensable tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement and aid in the interpretation of experimental data. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for this purpose. mkjc.inintelcentru.ro Typically, the molecular geometry is first optimized to find the lowest energy conformation using a specific functional, such as B3LYP, and a suitable basis set, for example, 6-311++G(d,p). epstem.netresearchgate.net

Once the optimized geometry is obtained, a frequency calculation can be performed to predict the vibrational spectra (Infrared and Raman). These theoretical spectra help in the assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra. mkjc.inresearchgate.net Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, and the results are often correlated with experimental spectra to confirm structural assignments. epstem.net The accuracy of these predictions is often enhanced by comparing calculated values with experimental data for related benzoic acid derivatives. intelcentru.rodntb.gov.ua

Table 1: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound

| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) | Assignment |

| FT-IR (cm⁻¹) | ~1685 | 1690 | C=O stretch (Carboxylic acid) |

| ~1250 | 1255 | C-O stretch (Methoxy) | |

| ~2960 | 2965 | C-H stretch (Butyl) | |

| ¹³C NMR (ppm) | ~170 | 170.5 | COOH |

| ~160 | 160.2 | C-OCH₃ | |

| ~55 | 55.8 | OCH₃ | |

| ~14-30 | 14.1-30.5 | Butyl carbons |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful approach to understanding the dynamic behavior and conformational landscape of this compound in various environments. tandfonline.com By simulating the motions of atoms over time, MD can reveal the flexibility of the molecule, including the rotational freedom of the butyl chain and the orientation of the carboxylic acid and methoxy groups. whiterose.ac.uk These simulations are crucial for exploring the interplay between intramolecular and intermolecular forces that dictate the molecule's preferred shapes. whiterose.ac.uk

MD simulations are particularly useful for studying intermolecular interactions, such as the formation of hydrogen-bonded dimers, a characteristic feature of carboxylic acids. Simulations can be run in different explicit solvents to understand how the environment affects conformational preferences and the stability of dimers versus solute-solvent interactions. whiterose.ac.uk Analysis of the simulation trajectory can provide quantitative data on interaction energies, hydrogen bond lifetimes, and the solvent-accessible surface area (SASA), offering deep insights into the molecule's behavior in solution. researchgate.net

Aromaticity Indices and Charge Distribution Analysis

Computational analysis of the electronic structure of this compound yields fundamental information about its reactivity and stability. Aromaticity, a key feature of the benzene ring, can be quantified using various computed indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which provides a measure of the degree of electron delocalization. researchgate.netscribd.com

The distribution of electron density across the molecule is analyzed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis. mkjc.inresearchgate.net These calculations provide partial atomic charges for each atom, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This information is often visualized using a Molecular Electrostatic Potential (MEP) map, where different colors represent regions of varying electrostatic potential, thereby mapping the reactive sites of the molecule. epstem.net Such analyses are critical for predicting how the molecule will interact with other reagents. researchgate.net

Table 2: Hypothetical Calculated NBO Charges on Key Atoms of this compound

| Atom | NBO Charge (e) |

| O (Carbonyl) | -0.65 |

| O (Hydroxyl) | -0.70 |

| C (Carbonyl) | +0.80 |

| H (Hydroxyl) | +0.50 |

| O (Methoxy) | -0.55 |

| C4 (para to COOH) | -0.20 |

Computational Design of Templates for Regioselective Functionalization

The insights gained from computational analyses are instrumental in designing strategies for the regioselective functionalization of this compound. The calculated charge distribution and MEP maps can predict the most likely sites for chemical modification. epstem.net For instance, understanding the electronic character of the aromatic ring's C-H bonds allows for the prediction of sites susceptible to electrophilic aromatic substitution.

Computational chemistry plays a vital role in the modern approach to C-H functionalization, which often relies on directing groups to achieve high regioselectivity. researchgate.net Theoretical modeling can be used to design or select optimal directing groups that chelate to a metal catalyst and position it to activate a specific C-H bond, for example, the C-H bond at the 3-position (ortho to the methoxy group). acs.org By modeling the transition states of different potential reaction pathways, chemists can predict the outcomes of various synthetic strategies and rationally design templates and ligands to synthesize specific substituted derivatives. chemrxiv.org

Surface-Sensitive Analytical Techniques for Monolayer Studies

The study of this compound in the form of thin films and self-assembled monolayers (SAMs) on various substrates is crucial for applications in materials science and electronics. researchgate.netmdpi.com Surface-sensitive analytical techniques are essential for characterizing the structure, composition, and properties of these monolayers.

Atomic Force Microscopy-Infrared (AFM-IR) for Nanoscale Chemical Heterogeneity

Atomic Force Microscopy-Infrared (AFM-IR) is a cutting-edge technique that combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. nih.gov This method overcomes the diffraction limit of conventional IR spectroscopy, allowing for chemical analysis on the 50-100 nm scale. elettra.eu The technique works by measuring the photothermal expansion of a sample as it absorbs light from a tunable IR laser, which is detected by the AFM tip. tuwien.at

When applied to a monolayer of this compound, AFM-IR can be used to generate high-resolution chemical maps. This allows for the investigation of nanoscale chemical heterogeneity, such as the presence of phase-separated domains, aggregates, or contaminants within the film. chemrxiv.orgnih.gov By acquiring local IR spectra at different points on the surface, it is possible to confirm the chemical identity of the material and probe for variations in molecular structure or orientation across the monolayer. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a surface. wikipedia.org When a monolayer of this compound is analyzed, XPS can confirm the presence of carbon and oxygen and provide quantitative information about their relative abundance. mst.or.jp

High-resolution XPS scans of the C 1s and O 1s core levels are particularly informative. The binding energies of the photoemitted electrons are sensitive to the local chemical environment. mdpi.com Therefore, the C 1s signal can be deconvoluted into separate peaks corresponding to carbon in different functional groups: aliphatic (C-C, C-H) in the butyl chain, aromatic (C=C) in the ring, ether (C-O) in the methoxy group, and carboxyl (O-C=O). Similarly, the O 1s signal can distinguish between the carbonyl (C=O) and hydroxyl/ether (C-O) oxygen atoms. This analysis provides definitive evidence of the molecule's chemical integrity and can offer insights into its orientation on the substrate surface. researchgate.net

Table 3: Hypothetical High-Resolution XPS Data for a this compound Monolayer

| Region | Binding Energy (eV) | Assignment | Atomic Conc. (%) |

| C 1s | 284.8 | C-C, C-H (Aromatic, Aliphatic) | 65 |

| 286.5 | C-O (Methoxy) | 10 | |

| 289.0 | O-C=O (Carboxyl) | 10 | |

| O 1s | 532.0 | C=O (Carbonyl) | 7.5 |

| 533.5 | C-O (Hydroxyl/Ether) | 7.5 |

Advanced Applications and Material Science Relevance of 2 Butyl 6 Methoxybenzoic Acid Analogues

Utilization as Synthons in Complex Molecule Synthesis

In the realm of organic synthesis, "synthon" refers to a conceptual unit within a molecule that assists in the formation of a chemical bond. Analogues of 2-butyl-6-methoxybenzoic acid serve as valuable synthons, providing a robust scaffold for the construction of more elaborate chemical entities.

Benzoic acid derivatives are instrumental as building blocks for the on-surface synthesis of advanced organic frameworks. Through carefully controlled C-C coupling reactions, these molecules can be arranged into highly ordered, one-dimensional structures such as dimers, and both linear and zigzag molecular rows. The specific architecture of the resulting framework is dictated by the number and positioning of halogen atom substitutions on the benzoic acid precursor. This method allows for a bottom-up approach to fabricating nanoscale structures with potential applications in electronics and catalysis.

A related compound, 2-amino-6-methoxybenzoic acid, is recognized as a crucial intermediate in innovative material science applications, serving as a vital building block in the synthesis of diverse compounds. researchgate.net

The versatility of benzoic acid derivatives extends to the synthesis of polymeric materials. For instance, 2-amino-6-methoxybenzoic acid is utilized in the development of new polymers and coatings with enhanced properties, such as improved thermal stability. researchgate.net This highlights the potential of substituted benzoic acids to act as monomers or modifiers in polymerization reactions, where the nature of the substituents can be used to tailor the properties of the final material.

Furthermore, benzoic acid has been investigated as an efficient organocatalyst for the ring-opening copolymerization of ε-caprolactone and L-lactide, which are monomers for producing important biodegradable polyesters like poly(L-lactide) (PLLA) and poly(ε-caprolactone) (PCL).

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The driving forces behind the formation of these assemblies are non-covalent interactions, such as hydrogen bonding. Benzoic acid derivatives are particularly adept at participating in these interactions due to the presence of the carboxylic acid group, which can act as both a hydrogen bond donor and acceptor.

Research has demonstrated that achiral benzoic acid derivatives can be cocrystallized with various amines to form new binary or ternary molecular adducts. acs.org These cocrystals often exhibit a common structural feature of a 2-helical screw axis, and in some cases, the resulting cocrystals are noncentrosymmetric and chiral. acs.org The formation of these complex structures is driven by strong N−H···O and O−H···N interactions, as well as weaker C−H···O interactions. acs.org

In a similar vein, ureido-benzoic acids have been introduced as a self-complementary quadruple hydrogen-bonding motif. scispace.com These molecules exhibit a very high dimerization constant, making them excellent candidates for applications in supramolecular chemistry, even in dilute conditions. scispace.com The potential of these motifs has been demonstrated in the formation of supramolecular polymers, where the incorporation of bis-ureido-benzoic acid telechelic poly(ethylene-butylene) polymers led to a significant increase in the material's mechanical properties. scispace.com

The ability of substituted benzoic acids to be recognized by synthetic receptors has also been explored. Pterin-based receptors have been synthesized to study their recognition of hydroxy and nitro-substituted benzoic acids in both solution and solid phases through the formation of co-crystals. wikipedia.org

Development of Benzoic Acid Derivatives in Chemical Technology and Industrial Processes

The unique chemical properties of benzoic acid derivatives have led to their development and use in a variety of chemical technologies and industrial processes, ranging from thin-film deposition to catalysis.

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of conformal thin films with atomic-level precision. In some applications, it is necessary to selectively prevent deposition on certain areas of a substrate. Benzoic acid and its derivatives have been investigated as potential small molecule inhibitors for ALD. acs.org

Monolayers of benzoic acid and two of its trifluoromethyl-substituted derivatives, 4-trifluoromethyl benzoic acid (TBA) and 3,5-Bis(trifluoromethyl)benzoic acid (BTBA), have been shown to block the ALD growth of zinc oxide (ZnO) to varying degrees on cobalt substrates. acs.org The study revealed that the two trifluoromethyl-substituted derivatives exhibited better ALD inhibition, which was correlated with an increase in the relative abundance of bidentate coordination states with the substrate as the ALD cycles progressed. acs.org In contrast, benzoic acid showed a lower and relatively unchanged bidentate to monodentate coordination ratio. acs.org These findings underscore the critical role of the monolayer's chemistry in controlling ALD nucleation and growth. acs.org

Table 1: Benzoic Acid Derivatives as ALD Inhibitors

| Compound | Substrate | ALD Material | Inhibition Efficiency |

|---|---|---|---|

| Benzoic Acid | Cobalt | ZnO | Moderate |

| 4-(Trifluoromethyl)benzoic Acid | Cobalt | ZnO | High |

Benzoic acid and its derivatives have demonstrated utility both as catalysts and as components of novel reaction media.

As a catalyst, benzoic acid has been shown to be effective in the isomerization of allylic alcohols. acs.org The acidity of the benzoic acid catalyst can be tuned to suit the sensitivity of the substrate, with less acidic benzoic acid being more appropriate for sensitive molecules. acs.org In a different application, benzoic acid can act as an electrode-regenerated molecular catalyst to enhance the epoxidation of cycloolefins. acs.org In this electrochemical process, benzoic acid is converted to a peroxy acid at the anode, which then acts as the oxidant for the epoxidation reaction, after which the benzoic acid is regenerated, completing the catalytic cycle. acs.org

In the realm of reaction media, benzoic acid and its derivatives have been used to create deep eutectic solvents (DESs). nih.govresearchgate.net These are mixtures of a hydrogen bond donor (like benzoic acid) and a hydrogen bond acceptor (like choline chloride) that have a significantly lower melting point than the individual components. nih.gov These DESs are considered green solvents due to their low toxicity and biodegradability. nih.gov For example, a DES composed of benzoic acid and choline chloride has been successfully used for the fractionation of lignocellulosic biomass. nih.gov Similarly, ionic liquids based on benzothiazolium cations have been synthesized and used as catalysts for esterification reactions of benzoic acid. researchgate.net

The reactivity of benzoic acid's aromatic ring can also be harnessed in catalysis. Transition-metal catalysts have been employed to achieve meta-C–H functionalization of benzoic acid derivatives, such as olefination and acetoxylation. scispace.com

Process Intensification and Green Chemistry Approaches in Synthesis

The synthesis of this compound analogues is increasingly benefiting from the adoption of process intensification and green chemistry principles. These modern approaches aim to develop synthetic routes that are not only more efficient in terms of yield and reaction time but are also safer, more energy-efficient, and environmentally benign compared to traditional batch processing methods. Key strategies include the use of microwave-assisted synthesis and continuous flow chemistry, which offer significant advantages in precision, control, and scalability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes. nih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, which can enhance reaction rates and, in some cases, enable reactions that are difficult to conduct under conventional heating. ijprdjournal.com The application of microwave technology is a significant step towards greener synthesis, as it reduces energy consumption and minimizes the use of hazardous solvents. nih.gov

In the context of benzoic acid derivatives, microwave-assisted synthesis has been successfully employed for various transformations. For instance, the hydrolysis of benzamide to benzoic acid, which typically takes an hour of reflux, can be completed in just seven minutes with a 99% yield under microwave conditions. rasayanjournal.co.in Similarly, esterification reactions, such as the synthesis of propyl benzoate from benzoic acid and n-propanol, can be achieved in six minutes using microwave heating. rasayanjournal.co.in While specific studies on this compound analogues are not extensively detailed, the established success with related structures underscores the potential of this technology. Researchers have demonstrated efficient microwave-assisted methods for creating substituted 3-amino-1,2,4-triazoles from various benzoic acids, achieving high yields at elevated temperatures and pressures in sealed vessels. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzoic Acid Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis of Benzamide | 1 hour reflux | 7 minutes | 99% | rasayanjournal.co.in |

| Oxidation of Toluene | 10-12 hours reflux | 5 minutes | 40% | rasayanjournal.co.in |

Note: Data is based on general benzoic acid synthesis and is illustrative of the potential advantages for analogues.

Continuous Flow Chemistry

Continuous flow chemistry represents a paradigm shift from traditional batch production to a more controlled, efficient, and safer manufacturing process. google.com In a flow system, reactants are continuously pumped through a network of tubes or channels, where they mix and react. rsc.orgrsc.org This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and yield. nih.gov The small reaction volumes at any given moment significantly reduce the risks associated with hazardous reactions and intermediates. google.comnih.gov

The synthesis of benzoic acid derivatives has been shown to be highly amenable to continuous flow processes. For example, the synthesis of 2,2′-diselenobis(benzoic acid) (DSBA) was achieved in an aqueous solvent with a reaction time as short as 90 seconds, a dramatic improvement over the 2-hour batch process. rsc.orgrsc.org This flow method not only accelerated the reaction but also resulted in an excellent yield and a significantly higher production output. rsc.org Patents have been filed for continuous flow reactor systems for producing substituted benzoic acids via oxidation, highlighting the industrial relevance of this technology for managing exothermic reactions and improving safety on a large scale. google.com These systems can operate at high temperatures and pressures (e.g., 175-180°C and 15-25 bar) to achieve high selectivity (95-100%). google.com

Table 2: Batch vs. Continuous Flow Synthesis of 2,2′-diselenobis(benzoic acid)

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | 2 hours | 90 seconds |

| Solvent | - | Water |

| Productivity | 200 mg h⁻¹ | 1720 mg h⁻¹ |

| Yield | - | Excellent (99%) |

Source: Adapted from research on DSBA synthesis. rsc.org

The integration of these process intensification techniques offers a promising pathway for the sustainable and efficient synthesis of this compound and its analogues. By leveraging the speed and efficiency of microwave-assisted reactions and the safety and scalability of continuous flow systems, chemists can develop manufacturing processes that are both economically viable and environmentally responsible.

Future Research Directions and Emerging Paradigms for Ortho Substituted Benzoic Acid Chemistry

Exploration of Novel C-H Functionalization Modalities

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy for streamlining organic synthesis by avoiding the pre-functionalization of starting materials. For ortho-substituted benzoic acids, the carboxylic acid group can act as an effective directing group, facilitating the selective activation of C-H bonds at specific positions on the aromatic ring. Future research in this area is poised to expand the repertoire of C-H functionalization reactions, enabling the introduction of a wide array of functional groups with unprecedented precision.

Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, has been instrumental in advancing C-H functionalization. scispace.comtandfonline.comnih.govnih.govresearchgate.net The carboxylic acid moiety can chelate to the metal center, directing the catalytic activity to the ortho C-H bonds. While ortho-functionalization is well-established, recent efforts have focused on achieving functionalization at the more challenging meta and para positions through the design of innovative directing group strategies. brieflands.com

Key Research Thrusts:

Development of Novel Catalytic Systems: Exploration of new catalysts and ligands will be crucial for expanding the scope of C-H functionalization reactions. This includes the design of catalysts that can tolerate a wider range of functional groups and operate under milder reaction conditions. Rhodium-catalyzed reactions, for instance, have shown promise for various C-H functionalization reactions, including carboxylation and thiolation. mdpi.comspecificpolymers.com

Regiodivergent Synthesis: A major goal is to develop methods that allow for the selective functionalization of any desired C-H bond on the benzoic acid scaffold. This will require the development of new directing group strategies that can override the intrinsic reactivity of the molecule.

Asymmetric C-H Functionalization: The enantioselective functionalization of C-H bonds is a significant challenge. Future research will focus on the development of chiral catalysts and ligands that can induce high levels of stereocontrol in these reactions. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Benzoic Acid Derivatives

| Catalyst System | Reaction Type | Regioselectivity | Reference |

| Palladium(II) | Olefination, Arylation | ortho, meta | scispace.comtandfonline.combrieflands.comnih.govacs.org |

| Rhodium(III) | Thiolation, Annulation | ortho | mdpi.comrsc.org |

| Ruthenium(II) | Allylation, Arylation | ortho | nih.govnih.govresearchgate.net |

| Iridium(III) | Annulation | ortho | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis of ortho-substituted benzoic acids. These technologies enable precise control over reaction parameters, enhanced safety, and the rapid generation of compound libraries for screening and optimization.

Flow chemistry, where reagents are continuously pumped through a reactor, provides several advantages over traditional batch synthesis. tandfonline.com These include improved heat and mass transfer, the ability to safely handle hazardous reagents and intermediates, and the potential for seamless multi-step synthesis. For the synthesis of substituted benzoic acids, flow reactors can facilitate reactions that are difficult to control in batch, such as oxidations and high-pressure reactions.

Automated synthesis platforms, often coupled with high-throughput purification and analysis, can accelerate the discovery and optimization of new synthetic routes and the exploration of structure-activity relationships. brieflands.com These platforms can be used to rapidly screen a wide range of catalysts, ligands, and reaction conditions to identify the optimal parameters for a given transformation.

Future Prospects:

End-to-End Continuous Synthesis: The development of fully integrated flow systems that can perform multi-step syntheses of complex ortho-substituted benzoic acids from simple starting materials.

High-Throughput Experimentation: The use of automated platforms to rapidly screen reaction conditions and generate libraries of ortho-substituted benzoic acid derivatives for biological and materials science applications.

On-Demand Synthesis: The ability to quickly synthesize specific target molecules in the required quantities, which is particularly valuable in the context of personalized medicine and materials discovery.

Advanced Computational Tools for Predictive Synthesis and Reactivity

Advanced computational tools, including Density Functional Theory (DFT) and machine learning, are becoming increasingly indispensable in modern synthetic chemistry. These tools can be used to predict the reactivity of molecules, elucidate reaction mechanisms, and guide the design of new synthetic routes.

DFT calculations can provide valuable insights into the electronic structure and reactivity of ortho-substituted benzoic acids. nih.govrsc.orgnih.gov For example, DFT can be used to calculate the energies of reaction intermediates and transition states, helping to rationalize observed regioselectivity and predict the outcome of new reactions. Understanding the "ortho effect," which is a combination of steric and electronic interactions, is crucial for predicting the reactivity of these compounds, and DFT has proven to be a powerful tool in this regard. nih.gov

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the products of new reactions, suggest optimal reaction conditions, and even design novel synthetic pathways. nih.govbrieflands.comacs.orgtandfonline.com As more reaction data becomes available, the predictive power of these models is expected to increase significantly, making them an invaluable tool for synthetic chemists.

Table 2: Applications of Computational Tools in Benzoic Acid Chemistry

| Computational Tool | Application | Key Insights |

| Density Functional Theory (DFT) | Reactivity prediction, Mechanistic studies | Understanding regioselectivity, Elucidating the "ortho effect" |

| Machine Learning | Reaction outcome prediction, Synthesis planning | Identifying optimal reaction conditions, Designing novel synthetic routes |

Bio-Inspired Synthesis and Biocatalytic System Engineering

Nature provides a rich source of inspiration for the development of new and sustainable synthetic methods. Bio-inspired synthesis and biocatalytic system engineering are emerging fields that aim to harness the power of enzymes and microorganisms to perform complex chemical transformations.

The metabolic engineering of microorganisms, such as Escherichia coli and Pseudomonas putida, has enabled the production of benzoic acid and its derivatives from renewable feedstocks like glucose. scispace.comtandfonline.comrsc.orgnih.gov By introducing and optimizing biosynthetic pathways, it is possible to produce these compounds in a more sustainable manner compared to traditional chemical synthesis.

Enzymes, as highly selective and efficient catalysts, offer a green alternative to conventional chemical catalysts. The engineering of enzymes, through techniques such as directed evolution, can further enhance their activity, stability, and substrate scope, making them suitable for a wider range of applications. While the biocatalytic synthesis of complex ortho-substituted benzoic acids is still in its early stages, the development of novel enzymes and engineered metabolic pathways holds great promise for the future.

Emerging Trends:

Metabolic Engineering for Novel Derivatives: Engineering microorganisms to produce a wider range of functionalized benzoic acids, including those with alkyl and alkoxy substituents.

Enzyme Engineering for Regioselective Functionalization: Discovering and engineering enzymes that can selectively functionalize the C-H bonds of the benzoic acid ring at specific positions.

Cascading Biocatalytic Reactions: Developing multi-enzyme systems that can perform sequential transformations in a single pot, mimicking the efficiency of natural biosynthetic pathways.

Development of Smart Materials Incorporating Benzoic Acid Scaffolds

The unique structural and electronic properties of benzoic acid derivatives make them attractive building blocks for the development of smart materials with tunable properties. These materials can respond to external stimuli, such as light, heat, or pH, and have potential applications in areas such as drug delivery, sensing, and electronics.

Liquid Crystals: Benzoic acid derivatives are known to form liquid crystals, which are materials that exhibit properties of both liquids and solids. tandfonline.comnih.govnih.govtandfonline.com The self-assembly of these molecules into ordered structures can be controlled by modifying the substituents on the benzoic acid ring, leading to materials with tailored optical and electronic properties.

Metal-Organic Frameworks (MOFs): Benzoic acids and their derivatives are widely used as organic linkers in the construction of metal-organic frameworks (MOFs). scispace.comnih.govbrieflands.comacs.orgrsc.org MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The functionalization of the benzoic acid linker can be used to tune the pore size, shape, and chemical environment of the MOF, leading to materials with specific properties.

Photoresponsive Polymers: The incorporation of benzoic acid derivatives containing photoresponsive moieties, such as azobenzenes, into polymer chains can lead to the development of smart materials that change their properties in response to light. researchgate.netspecificpolymers.commdpi.comresearchgate.net These materials have potential applications in areas such as light-controlled drug release, data storage, and actuators.

Table 3: Benzoic Acid Derivatives in Smart Materials

| Material Type | Role of Benzoic Acid Derivative | Potential Applications |

| Liquid Crystals | Mesogenic core | Displays, Sensors |

| Metal-Organic Frameworks | Organic linker | Gas storage, Catalysis, Drug delivery |

| Photoresponsive Polymers | Photo-switchable moiety | Drug delivery, Actuators, Data storage |

Q & A

Q. What are the standard synthetic pathways for 2-butyl-6-methoxybenzoic acid in laboratory settings?

- Methodological Answer: The synthesis typically involves introducing the butyl and methoxy groups to a benzoic acid scaffold. A plausible route includes:

- Friedel-Crafts alkylation : Attaching the butyl group to the benzene ring using butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

- Methoxy group protection/deprotection : Methoxy groups can be introduced via nucleophilic substitution (e.g., using methyl iodide under basic conditions) or protected during reactive steps (e.g., using BOC groups).

- Carboxylic acid activation : Esterification with ethanol and sulfuric acid (as in for analogous compounds) may precede oxidation steps .

- Purification : Column chromatography or recrystallization (as suggested in for related compounds) ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the methoxy group’s singlet (~δ 3.8 ppm) and butyl chain splitting patterns distinguish structural isomers .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.

- HPLC : Assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR spectral data for this compound derivatives?

- Methodological Answer: Spectral contradictions may arise from:

- Rotational isomers : Variable-temperature NMR (e.g., -40°C to 80°C) can freeze conformational changes .

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding or solvation artifacts.

- Computational validation : Density Functional Theory (DFT) predicts chemical shifts (e.g., using Gaussian software) to match experimental data .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts alkylation efficiency .

- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and minimize side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance methoxy group substitution kinetics .

Q. How does the butyl group’s lipophilicity influence the compound’s pharmacokinetic properties?

- Methodological Answer:

- LogP measurement : Determine octanol-water partition coefficients experimentally or via computational tools (e.g., ChemAxon).

- In vitro assays : Assess membrane permeability (Caco-2 cell models) and plasma protein binding to predict bioavailability.

- Metabolic stability : Use liver microsomes to evaluate CYP450-mediated oxidation of the butyl chain .

Data Analysis & Experimental Design

Q. How should researchers address low reproducibility in biological activity studies of this compound?

- Methodological Answer:

- Standardize protocols : Use identical cell lines (e.g., ATCC-validated HEK293) and solvent controls (DMSO concentration ≤0.1%).

- Dose-response curves : Perform triplicate experiments with EC₅₀/IC₅₀ calculations (e.g., GraphPad Prism software).

- Negative controls : Include structurally similar inactive analogs (e.g., 2-methyl-6-methoxybenzoic acid) to validate target specificity .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data?

- Methodological Answer:

- Multivariate regression : Correlate substituent properties (e.g., Hammett σ values) with bioactivity.

- Cluster analysis : Group compounds by similarity in PCA plots to identify critical functional groups.

- Bayesian models : Predict toxicity or efficacy using platforms like KNIME or R packages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.